methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-20(25)16-7-9-17(10-8-16)21-19(24)15-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLUFKJTWQAKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential anticonvulsant and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving the coupling of 4-phenylpiperazine with acetamido and benzoate moieties. The structural formula can be represented as follows:
This structure features a piperazine ring, which is known for its role in enhancing the pharmacological profile of various drugs.
Overview
Recent studies have highlighted the anticonvulsant activity of this compound and its derivatives. The anticonvulsant properties were primarily evaluated using the maximal electroshock (MES) test, which is a standard model for assessing the efficacy of antiepileptic drugs (AEDs).
Efficacy in Animal Models
In a study conducted by Kamiński et al. (2015), a library of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was synthesized and tested. The findings indicated that several derivatives exhibited significant protection against seizures in the MES test. Notably, compound 19 demonstrated high efficacy at doses of 100 mg/kg and 300 mg/kg, providing protection at different time intervals post-administration .
Table 1: Anticonvulsant Activity in MES Test
| Compound | Dose (mg/kg) | Protection (%)* | Time (h) |
|---|---|---|---|
| 19 | 100 | 75 | 0.5 |
| 19 | 300 | 100 | 0.5 |
| 14 | 100 | 50 | 4 |
| 16 | 100 | 50 | 4 |
| Phenytoin | - | >75 | Various |
*Percentage of animals protected from seizures.
The mechanism by which these compounds exert their anticonvulsant effects appears to be linked to their lipophilicity, which influences their distribution to the central nervous system (CNS). More lipophilic compounds showed delayed onset but prolonged action, suggesting a complex interaction with CNS receptors .
Analgesic Activity
In addition to anticonvulsant effects, this compound has been evaluated for its analgesic properties. The compound exhibited significant antinociceptive activity in various pain models, indicating potential utility in pain management .
Table 2: Analgesic Activity Overview
| Study Reference | Model Used | Efficacy Observed |
|---|---|---|
| Kamiński et al. (2015) | Tail-flick test | Significant reduction in pain response |
| Other Studies | Formalin test | Moderate analgesic effect noted |
Safety and Toxicity
Safety evaluations have shown that most derivatives do not exhibit significant neurotoxicity at effective doses. For instance, compounds tested in rotarod assays indicated no motor impairment, which is crucial for therapeutic applications .
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate exhibit notable anticonvulsant properties. A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their efficacy in animal models of epilepsy. The results indicated that certain compounds showed significant protection against maximal electroshock seizures (MES), highlighting their potential as anticonvulsants .
Enzyme Inhibition
The compound is also being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for drug development aimed at treating metabolic disorders and various cancers. The mechanism of action typically involves the interaction of the oxadiazole ring with the active site of target enzymes, effectively blocking their activity .
Cardiovascular Applications
This compound derivatives have been explored as potential antihypertensive agents. Studies indicate that the presence of an arylcarbonyloxyaminopropanol pharmacophore contributes to their cardiovascular activity by modulating adrenergic receptors . The dual action on both α1 and β-adrenoreceptors suggests a promising avenue for developing soft drugs designed to exert controlled effects with minimal toxicity .
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Ring: This is typically achieved through cyclization reactions involving appropriate precursors.
- Acetamido Group Introduction: The acetamido group is introduced via acylation reactions, often using acetic anhydride or similar reagents.
- Esterification: The final product is formed by esterification processes that yield the methyl ester derivative .
Study on Anticonvulsant Activity
A notable study focused on synthesizing twenty-two new derivatives based on the piperazine framework. These compounds were subjected to rigorous testing using MES and pentylenetetrazole models to evaluate their anticonvulsant efficacy. The study found that certain derivatives exhibited significant protective effects against seizures, indicating strong potential for further development in epilepsy treatment .
Physicochemical Properties Analysis
In another investigation, the physicochemical properties such as lipophilicity and dissociation constants (pKa) were determined for related compounds. The findings suggested that these properties are critical for predicting blood-brain barrier penetration and overall drug-likeness, adhering to Lipinski's Rule of Five .
Data Summary Table
Chemical Reactions Analysis
Hydrolysis Reactions
-
Acidic/Basic hydrolysis : Cleaves ester or amide bonds under controlled conditions.
-
Example: Hydrolysis of methyl ester groups to carboxylic acids.
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Mechanism: Involves nucleophilic attack on the carbonyl carbon.
-
Reduction of Nitro Groups
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Catalytic hydrogenation :
Carboamination Reactions
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Palladium-catalyzed bond formation :
Analytical Techniques
Reaction Conditions and Yields
Comparison with Similar Compounds
Structural Analogues with Quinoline Substitutions
Compounds C1–C7 from share the methyl benzoate and piperazine backbone but incorporate 2-arylquinoline-4-carbonyl groups instead of the acetamido linker. For example:
- C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (MW: ~481 g/mol).
- C4: Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (MW: ~499 g/mol).
Key Differences :
Ureido-Linked Benzoate Derivatives
Compounds 4f and 4g () feature ureido substituents instead of phenylpiperazine:
- 4f : Methyl (S)-4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)benzoate (MW: 418.2 g/mol).
- 4g : Methyl (S)-4-(2-phenyl-2-(3-(p-tolyl)ureido)acetamido)benzoate (MW: 418.5 g/mol).
Key Differences :
Piperazine Derivatives with Extended Linkers
- : Methyl 4-(2-oxo-2-((3-(4-phenylpiperazin-1-yl)propyl)amino)acetamido)benzoate (MW: 424.5 g/mol) includes a propylamino linker, elongating the distance between the piperazine and benzoate groups .
- : Methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate (MW: 511.6 g/mol) incorporates an indole-sulfonyl group and methylpiperidine, drastically increasing steric bulk .
Key Differences :
Triazole-Thione Derivatives with Piperazinylmethyl Groups
Compounds 20a and 21a () feature triazole-thione cores substituted with piperazinylmethyl groups:
- 20a : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 78%).
- 21a : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 82%).
Key Differences :
- The triazole-thione ring provides a rigid scaffold, contrasting with the flexible acetamido linker in the target compound .
- Halogen substituents (Br, Cl, F) may enhance lipophilicity and metabolic resistance .
Comparative Data Table
Key Research Findings
Synthetic Efficiency: Quinoline derivatives () and triazole-thiones () demonstrate higher yields (75–82%) compared to ureido derivatives (30–45%) .
Structural Flexibility: The target compound’s acetamido linker offers intermediate flexibility between rigid quinoline/indole systems and highly flexible propylamino linkers .
Bioactivity Implications :
Q & A
Q. How can researchers optimize the synthetic yield of methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate?
Methodological Answer:
- Stepwise Synthesis: The compound can be synthesized via a multi-step procedure involving amide coupling between methyl 4-aminobenzoate and 2-(4-phenylpiperazin-1-yl)acetic acid. Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous syntheses. For example, using DCC/DMAP as coupling agents in dry dichloromethane at 0–5°C improved yields of similar benzoate derivatives to 75–88% .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- 1H-NMR: Confirm the presence of the methyl ester (δ 3.8–3.9 ppm), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.2–8.0 ppm) .
- FT-IR: Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- Elemental Analysis: Validate C, H, N content (e.g., calculated for C21H24N3O3: C 66.47%, H 6.37%, N 11.08%) .
Advanced Research Questions
Q. How does the piperazine moiety influence bioactivity in enzyme inhibition studies?
Methodological Answer:
- Structural Insights: The 4-phenylpiperazine group enhances binding to hydrophobic pockets in enzyme active sites. For example, derivatives with this moiety showed IC50 values <1 µM against histone deacetylases (HDACs) due to π-π stacking and hydrogen bonding .
- Comparative Studies: Replace the phenyl group with substituents (e.g., 4-fluorophenyl) to assess steric/electronic effects on inhibition potency .
Q. How can crystallographic data resolve discrepancies in reported melting points?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction reveals molecular packing and polymorphism. For example, a derivative with a similar piperazine-acetamido backbone showed a monoclinic crystal system (space group P2₁/c) with intermolecular H-bonds stabilizing the structure, explaining melting point variations (e.g., 187–190°C vs. literature 192°C) .
- Differential Scanning Calorimetry (DSC): Detect polymorphic transitions by heating rate-controlled scans (e.g., 10°C/min in N2 atmosphere) .
Q. What strategies mitigate side reactions during amide bond formation?
Methodological Answer:
- Activation Reagents: Use HATU or EDCI/HOBt instead of DCC to reduce racemization. For example, HATU improved yields by 15% in sterically hindered analogs .
- Solvent Control: Polar aprotic solvents (e.g., DMF) minimize hydrolysis of the methyl ester. Maintain anhydrous conditions with molecular sieves .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioassay results across studies?
Methodological Answer:
- Assay Standardization:
- Positive Controls: Include reference inhibitors (e.g., SAHA for HDAC assays) to validate experimental conditions .
- Replicate Design: Perform triplicate measurements with blinded samples to reduce bias.
- Data Normalization: Express activity as % inhibition relative to vehicle controls (e.g., DMSO ≤0.1% v/v) .
Structural and Mechanistic Insights
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
